5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKORJPYOGIVWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Intermediate Synthesis
A pivotal step in synthesizing this compound involves preparing a benzo[b]thiophene boronic acid precursor. As detailed in patent CA2629336A1, metallation of benzo[b]thiophene derivatives using butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) enables subsequent reaction with triisopropyl borate to yield the boronic acid intermediate. For example:
- Metallation : Substituted benzo[b]thiophene is treated with butyllithium at -78°C to generate a lithiated species.
- Boronation : Addition of triisopropyl borate at low temperature forms the boronic acid after aqueous workup.
This intermediate is critical for Suzuki-Miyaura coupling, a method widely employed to construct the biaryl backbone of the target compound.
Suzuki-Miyaura Coupling with Pyrrole Derivatives
The boronic acid undergoes palladium-catalyzed cross-coupling with halogenated pyrrole-2-carboxylic acid derivatives. For instance, reacting 5-bromo-1H-pyrrole-2-carboxylic acid with the benzo[b]thiophene boronic acid in the presence of $$ \text{PdCl}_{2}(\text{dppf}) $$ and a base like sodium carbonate in 1,4-dioxane at 80–100°C yields the coupled product. Optimal conditions reported in the patent include:
| Parameter | Value |
|---|---|
| Catalyst | $$ \text{PdCl}_{2}(\text{dppf}) $$ (5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Post-coupling hydrolysis of protecting groups (e.g., methyl esters) using aqueous NaOH or HCl furnishes the free carboxylic acid.
Challenges in Cadogan Cyclization Approaches
Attempted Cadogan Reaction
Academic efforts to synthesize analogous benzothiophene-pyrrole systems via the Cadogan reaction—a classic method for converting nitroarenes to heterocycles—have encountered complications. For example, treatment of 2-nitro-3,3′-bi(1-benzothiophene) with triphenylphosphine ($$ \text{PPh}_{3} $$) in o-dichlorobenzene under reflux predominantly yielded thiophene-ring-opening byproducts like 5-cyano-5H-dibenzo[b,f]thiopheno[2,3-b]thiopyran instead of the desired pyrrole.
Mechanistic Insights
The failure of the Cadogan reaction in this context stems from competing cyano-o-thioquinomethene intermediate formation, which undergoes cyclization to thiopyran derivatives rather than the intended pyrrole. This underscores the sensitivity of nitrobenzothiophene derivatives to alternative reaction pathways under reductive conditions.
Alternative Route: Lithiation and Nitrosation
Lithiation of 3,3′-Bi(1-benzothiophene)
To circumvent Cadogan reaction limitations, an alternative pathway involving lithiation was developed:
- Lithiation : Treatment of 3,3′-bi(1-benzothiophene) with LDA at -78°C generates a dilithiated species.
- Nitrosation : Reaction with nitrosonium tetrafluoroborate ($$ \text{NOBF}_{4} $$) introduces nitroso groups at the α-positions.
- Reduction : Catalytic hydrogenation (e.g., $$ \text{H}_{2}/\text{Pd-C} $$) reduces the nitroso groups to amines, followed by acid-mediated cyclization to form the pyrrole ring.
Optimization and Yields
This method, while lengthier, avoids ring-opening side reactions. Key parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Lithiation/Nitrosation | LDA, $$ \text{NOBF}_{4} $$, THF, -78°C | 45% |
| Reduction/Cyclization | $$ \text{H}_{2} $$ (1 atm), $$ \text{Pd-C} $$, HCl | 30% |
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are purified via silica gel chromatography using gradients of ethyl acetate in hexane (10–50%). The carboxylic acid functionality necessitates acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to prevent tailing.
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid exhibit significant antitumor properties. For instance, research has shown that derivatives of pyrrole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that similar structures possess inhibitory effects against a range of pathogenic bacteria and fungi. This opens up possibilities for its application in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Drug Design
The unique structure of this compound makes it an interesting candidate for drug design. Its ability to interact with biological targets can be leveraged to create novel therapeutic agents. For example, modifications to the pyrrole ring or the carboxylic acid group could enhance its selectivity and potency against specific targets.
Potential as a Scaffold in Drug Development
The compound can act as a scaffold for synthesizing libraries of derivatives with varied biological activities. Structure-activity relationship (SAR) studies can be conducted to optimize these derivatives for enhanced efficacy and reduced toxicity.
Organic Electronics
The electronic properties of compounds containing thiophene and pyrrole units are well-documented, making them suitable candidates for applications in organic electronics. This compound could potentially be used in the development of organic semiconductors or photovoltaic devices due to its favorable charge transport characteristics.
Sensors
Given its chemical properties, there is potential for this compound to be used in sensor technology. Its ability to undergo redox reactions could be harnessed in the development of electrochemical sensors for detecting various analytes.
Case Studies
Case Study 1: Antitumor Potential
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of pyrrole derivatives, including those related to this compound. The results indicated significant cytotoxicity against human cancer cell lines, suggesting further investigation into this compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted on related compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. The findings suggest that derivatives of this compound could be developed into new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ primarily in substituents on the benzo[b]thiophene ring or pyrrole system. These modifications influence solubility, lipophilicity, and bioactivity.
| Compound Name | CAS No. | Substituent(s) | Molecular Weight (g/mol) | logP<sup>a</sup> | Aqueous Solubility (mg/mL) | Similarity Score<sup>b</sup> |
|---|---|---|---|---|---|---|
| Target Compound | 1897771-31-1 | None (parent structure) | 249.28 | 3.12 | 0.15 (pH 7.4) | 1.00 |
| 5-(5-Hydroxy-BT<sup>c</sup>)-1H-pyrrole-2-carboxylic acid | 1897826-70-8 | -OH at BT-5 position | 265.28 | 2.45 | 0.45 (pH 7.4) | 0.93 |
| 5-(5-Methoxy-BT)-1H-pyrrole-2-carboxylic acid | 1889802-11-2 | -OCH₃ at BT-5 position | 279.30 | 2.98 | 0.22 (pH 7.4) | 0.89 |
| 5-(5-Methyl-BT)-1H-pyrrole-2-carboxylic acid | 1889850-01-4 | -CH₃ at BT-5 position | 257.31 | 3.45 | 0.10 (pH 7.4) | 0.84 |
| 5-Phenyl-1H-pyrrole-2-carboxylic acid | 6636-06-2 | Phenyl instead of BT | 187.18 | 2.67 | 0.30 (pH 7.4) | 0.59 |
<sup>a</sup> Predicted using XLOGP3 .
<sup>b</sup> Structural similarity calculated via Tanimoto coefficient (0.0–1.0) .
<sup>c</sup> BT = benzo[b]thiophene.
Biological Activity
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 1897771-31-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₉N₁O₂S
- Molecular Weight : 243.28 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : Varies between 1.19 and 4.12 depending on the calculation method, indicating moderate lipophilicity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound exhibited a reduction in cell viability, with specific studies reporting a decrease to as low as 24.5% at certain concentrations, indicating potent anticancer activity compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of this compound
The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cellular pathways associated with cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .
Table 2: Antimicrobial Activity
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of derivatives based on this compound. It was found that modifications to the pyrrole ring significantly influenced both anticancer and antimicrobial activities. For instance, compounds with additional halogen substitutions demonstrated enhanced activity against resistant bacterial strains .
Another research effort focused on the synthesis of related compounds and their biological evaluation, revealing that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Q & A
Q. What are the recommended synthetic methodologies for 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Precursors containing benzo[b]thiophene and pyrrole moieties are cyclized under controlled conditions (e.g., acid catalysis or thermal activation) to form the fused heterocyclic core.
- Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates or direct carboxylation using CO₂ under transition metal catalysis. Validation of intermediates requires techniques like TLC, NMR, and mass spectrometry .
Q. How should researchers safely handle this compound in laboratory settings?
- Storage : Keep in a dry, ventilated environment at 2–8°C in airtight containers to prevent degradation .
- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. In case of spills, neutralize with inert absorbents and dispose following institutional guidelines .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~12 ppm for carboxylic proton).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions).
- HPLC : For purity assessment (>95% by UV detection at λ ~250–300 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Data Collection : Use synchrotron radiation or high-resolution detectors (e.g., CCD) to collect reflections up to θ > 25°.
- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. For disordered regions, apply restraints or split-site models .
Q. How to design structure-activity relationship (SAR) studies using structural analogs?
- Analog Selection : Compare derivatives with substituents at the benzo[b]thiophene (e.g., methoxy, bromo) or pyrrole (e.g., methyl, vinyl) positions to assess electronic/steric effects .
- Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Correlate IC₅₀ values with computational docking results .
Q. What strategies address contradictions in crystallographic and computational data?
- Validation : Cross-check experimental unit cell parameters with density functional theory (DFT)-optimized geometries.
- Error Analysis : Calculate R-factor discrepancies and refine models using twin-law corrections (e.g., for twinned crystals) .
Q. How can computational methods predict binding affinities for drug discovery applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
